7-Bromo-3,4-dihydroquinazolin-2(1H)-one: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
7-Bromo-3,4-dihydroquinazolin-2(1H)-one: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
In the landscape of modern drug discovery, halogenated bicyclic heterocycles serve as indispensable foundational scaffolds. 7-Bromo-3,4-dihydroquinazolin-2(1H)-one (CAS: 1207175-68-5) is a highly versatile building block characterized by its cyclic urea (lactam) core and a strategically positioned bromine atom[1],[2]. This unique structural topology provides a dual-action platform: the urea moiety acts as a potent hydrogen-bond donor/acceptor system crucial for kinase hinge-binding, while the C7-bromine serves as an electrophilic hub for transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, self-validating synthetic protocols, and its critical role in the development of targeted oncology therapeutics, including KRAS G12C and EGFR inhibitors[3],[4].
Physicochemical & Computational Properties
Accurate computational and empirical data are critical for predicting the pharmacokinetic behavior (ADME) of downstream active pharmaceutical ingredients (APIs). The table below summarizes the core properties of 7-bromo-3,4-dihydroquinazolin-2(1H)-one.
| Property | Value | Source |
| Chemical Name | 7-bromo-3,4-dihydroquinazolin-2(1H)-one | [1] |
| CAS Number | 1207175-68-5 | [1],[2] |
| Molecular Formula | C8H7BrN2O | [2] |
| Molecular Weight | 227.06 g/mol | [5],[2] |
| Monoisotopic Mass | 225.97 Da | [2] |
| Boiling Point | 294.0 ± 40.0 °C (Predicted) | [1] |
| Predicted XlogP | 1.2 | [2] |
| Mass Spectrometry (m/z) | 226.98 [M+H]+ | [2] |
Structural Reactivity & Mechanistic Insights
The synthetic utility of 7-bromo-3,4-dihydroquinazolin-2(1H)-one stems from its orthogonal reactivity profile. The molecule can be selectively functionalized at two distinct domains without requiring complex protecting-group strategies.
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Electrophilic C7-Bromine: The bromine atom at the 7-position is highly activated for oxidative addition by palladium or nickel catalysts. This enables rapid diversification via Suzuki-Miyaura (aryl-aryl), Buchwald-Hartwig (C-N), and Sonogashira (C-alkyne) cross-coupling reactions.
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Nucleophilic N1/N3 Centers: The cyclic urea core contains two nitrogen atoms with differing pKa values. Base-promoted alkylation typically favors the less sterically hindered and more nucleophilic N3 position, though N1 can be targeted using specific directing groups or Mitsunobu conditions.
Divergent reactivity map of the quinazolin-2(1H)-one scaffold.
Experimental Workflows & Synthetic Protocols
As a Senior Application Scientist, I emphasize that robust chemistry requires an understanding of why specific reagents are chosen. The following protocols are designed as self-validating systems to ensure high-fidelity execution.
Protocol A: De Novo Synthesis of the Core Scaffold
Objective: Construct the cyclic urea core from 2-amino-4-bromobenzylamine. Causality & Rationale: While multi-component Biginelli-type reactions (using urea melts) are classical for synthesizing fully oxidized quinazolinones[6], synthesizing the dihydro derivative efficiently requires a controlled bifunctional electrophile. Triphosgene is selected over phosgene gas for superior safety, ease of handling, and precise stoichiometric control. Triethylamine (TEA) is used to neutralize the generated HCl, preventing the protonation of the benzylamine nucleophile, which would otherwise stall the intramolecular cyclization.
Step-by-Step Methodology:
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Preparation: In an oven-dried 250 mL round-bottom flask under an argon atmosphere, dissolve 2-amino-4-bromobenzylamine (10.0 mmol) in anhydrous dichloromethane (DCM, 100 mL).
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Base Addition: Add triethylamine (30.0 mmol, 3.0 eq). Self-validation: Spot the solution on wet pH paper; a pH > 9 confirms the amine is fully free-based and ready for nucleophilic attack.
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Electrophile Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of triphosgene (3.5 mmol, ~1.05 eq of phosgene equivalents) in DCM (20 mL) dropwise over 30 minutes. Causality: Slow addition at low temperatures suppresses intermolecular polymerization, kinetically favoring the desired intramolecular cyclization.
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Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via LC-MS. The disappearance of the starting material (m/z 201) and the appearance of the product mass (m/z 227 [M+H]+)[2] indicates completion.
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Quenching & Workup: Quench carefully with saturated aqueous NaHCO3 (50 mL) to neutralize unreacted phosgene equivalents. Extract with DCM (2 x 50 mL).
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Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the pure product.
De novo synthetic workflow for 7-bromo-3,4-dihydroquinazolin-2(1H)-one.
Protocol B: C7-Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Append an aryl/heteroaryl group at the C7 position. Causality & Rationale: The cyclic urea core can coordinate to the palladium center, potentially poisoning the catalyst. Therefore, Pd(dppf)Cl2 is chosen; the bidentate dppf ligand provides a sterically demanding and electron-rich environment that prevents catalyst deactivation and accelerates the oxidative addition into the C-Br bond. A biphasic 1,4-dioxane/water system ensures the solubility of both the organic substrates and the inorganic base (K2CO3).
Step-by-Step Methodology:
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Setup: In a microwave-safe vial, combine 7-bromo-3,4-dihydroquinazolin-2(1H)-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol, 5 mol%).
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Solvent & Base: Add 1,4-dioxane (4 mL) and a 2M aqueous solution of K2CO3 (1 mL, 2.0 mmol).
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Degassing: Sparge the mixture with argon for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the unwanted homocoupling of the boronic acid.
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Heating: Seal the vial and heat at 90 °C in an oil bath for 4 hours.
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Validation: Monitor by TLC (UV detection at 254 nm). The coupled product will typically exhibit a higher Rf than the highly polar lactam starting material.
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Isolation: Dilute with EtOAc (20 mL), wash with water and brine, dry the organic layer, and purify via chromatography.
Applications in Targeted Drug Discovery
The quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, extensively utilized in the design of antineoplastic agents[4]. Historically, quinazoline derivatives have been pivotal in targeting Epidermal Growth Factor Receptor (EGFR) and thymidylate synthase[4].
More recently, 7-bromo-3,4-dihydroquinazolin-2(1H)-one has emerged as a critical intermediate in the synthesis of KRAS G12C inhibitors . According to recent patent literature (e.g., AU2024219455A1), functionalized quinazoline derivatives are being actively developed to treat lung adenocarcinoma, pancreatic cancer, and colorectal cancer driven by KRAS mutations[3]. The rigid bicyclic core acts as an ideal hinge-binding motif, while the C7 position allows for the precise vectorization of substituents into the hydrophobic Switch-II pocket of the KRAS GTPase[3].
Mechanism of action for quinazoline-derived KRAS/EGFR inhibitors.
References
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[1] 7-bromo-3,4-dihydroquinazolin-2(1H)-one 1207175-68-5 United Kingdom - Guidechem. Guidechem. 1
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[5] 7-Bromo-3,4-dihydroquinazolin-2(1H)-one - Sinfoo Biotech. Sinfoo Biotech. 5
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[2] 1207175-68-5 (C8H7BrN2O) - PubChemLite. Université du Luxembourg. 2
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[6] Synthesis of Biginelli-type product 4 | Download Scientific Diagram. ResearchGate. 6
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[3] AU2024219455A1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as KRAS G12C inhibitors for treating lung, pancreatic or colorectal cancer. Google Patents. 3
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[4] Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. ResearchGate (Anti-Cancer Agents in Medicinal Chemistry). 4
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